

# The Resurgence of Aryl-Monoalkyl Triazenes: A Technical Guide to Advanced Research Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1-Methyl-3-p-tolyltriazene*

Cat. No.: B7823435

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Aryl-monoalkyl triazenes, a class of compounds characterized by the Ar-N=N-NR-R' functionality, have transitioned from being classical synthetic intermediates to pivotal players in modern chemical and biomedical research. Their unique chemical properties, particularly their ability to generate highly reactive alkylating species under specific conditions, have paved the way for innovative applications in medicinal chemistry, organic synthesis, and material science. This in-depth technical guide provides a comprehensive overview of the core research applications of aryl-monoalkyl triazenes, with a focus on the underlying mechanisms, experimental considerations, and cutting-edge advancements. We will delve into their role as sophisticated prodrugs in targeted cancer therapy, their utility as versatile protecting groups and coupling partners in organic synthesis, and their emerging applications in the development of functional polymers. This guide is intended to be a valuable resource for researchers seeking to harness the full potential of this remarkable class of molecules.

## Introduction: The Chemistry and Synthesis of Aryl-Monoalkyl Triazenes

Aryl-monoalkyl triazenes are characterized by a three-nitrogen chain, where one nitrogen is attached to an aryl group and the terminal nitrogen is part of a monoalkylamino moiety. Their

stability is a key feature, rendering them safe and manageable precursors to otherwise unstable diazonium ions.[\[1\]](#)[\[2\]](#)

The most common synthetic route to 1-aryl-3,3-dialkyltriazenes involves a two-step diazotization-coupling procedure.[\[3\]](#) This process begins with the diazotization of a primary aromatic amine using nitrous acid (generated *in situ* from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a reactive diazonium salt. This intermediate is then immediately coupled with a secondary amine to yield the stable triazene.

#### Experimental Protocol: General Synthesis of a 1-Aryl-3,3-dialkyltriazene

- **Diazotization:** Dissolve the substituted aniline (1.0 eq) in a suitable acidic solution (e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice bath. While stirring vigorously, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Monitor the reaction for the complete consumption of the aniline.
- **Coupling:** In a separate flask, dissolve the secondary amine (1.1 eq) in a suitable solvent (e.g., a mixture of water and an organic solvent). Cool this solution to 0-5 °C.
- **Reaction:** Slowly add the freshly prepared diazonium salt solution to the secondary amine solution, ensuring the temperature remains low. The triazene product will often precipitate out of the solution.
- **Work-up:** Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

The stability of aryl-monoalkyl triazenes is pH-dependent. They are generally stable under neutral and basic conditions but can decompose under acidic conditions to release the corresponding diazonium salt and amine. This property is fundamental to many of their applications. Spectroscopic techniques such as NMR and mass spectrometry are crucial for their characterization, confirming the N=N-N linkage and the substitution pattern on the aryl and alkyl groups.

## Applications in Medicinal Chemistry: Precision Weapons Against Cancer

The most significant application of aryl-monoalkyl triazenes is in oncology, where they serve as prodrugs of potent alkylating agents.<sup>[3]</sup> The cytotoxic effect of these compounds is mediated by the generation of a highly reactive methyldiazonium ion, which methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.<sup>[4]</sup> This DNA damage, if not repaired, leads to cell cycle arrest and apoptosis.

## Mechanism of Action and Resistance

The therapeutic efficacy of triazene-based drugs like dacarbazine and temozolomide relies on their conversion to the active alkylating species. Temozolomide undergoes spontaneous chemical conversion under physiological pH, while dacarbazine requires metabolic activation in the liver.<sup>[5][6]</sup>

A major mechanism of resistance to triazene therapy is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thus negating the cytotoxic effect of the drug. Tumors with high levels of MGMT expression are often resistant to these agents.



[Click to download full resolution via product page](#)

Figure 1: General mechanism of action of triazene prodrugs leading to DNA alkylation and the role of MGMT in DNA repair.

## Targeted Activation Strategies: Delivering the Payload with Precision

To enhance tumor selectivity and reduce systemic toxicity, various prodrug strategies have been developed to trigger the release of the active triazene specifically within the tumor

microenvironment.<sup>[7]</sup>

Solid tumors often contain regions of low oxygen concentration (hypoxia), a condition that is rare in healthy tissues.<sup>[4][7][8][9]</sup> This physiological difference can be exploited by designing triazene prodrugs that are activated under hypoxic conditions. These "hypoxia-activated prodrugs" (HAPs) typically incorporate a nitroaromatic moiety. In the hypoxic tumor environment, nitroreductase enzymes, which are often overexpressed in cancer cells, reduce the nitro group, initiating a cascade that releases the cytotoxic methyldiazonium ion.<sup>[10][11][12][13][14]</sup>



[Click to download full resolution via product page](#)

Figure 2: Mechanism of hypoxia-activated triazene prodrugs.

The extracellular environment of many tumors is slightly more acidic (pH 6.5-7.0) than that of normal tissues (pH 7.4). This pH gradient can be used to trigger drug release from pH-sensitive triazene prodrugs.<sup>[15][16][17][18][19]</sup> These systems often incorporate acid-labile linkers, such as hydrazones or acetals, that are stable at physiological pH but hydrolyze in the acidic tumor microenvironment to release the active drug.

Another strategy involves designing triazene prodrugs that are activated by enzymes that are overexpressed in or around tumor cells.<sup>[20][21][22][23][24]</sup> For example, linkers that are substrates for proteases like cathepsins, which are often upregulated in tumors, can be used to release the triazene specifically at the tumor site.

## Clinically Utilized Triazene Prodrugs

Dacarbazine (DTIC) and Temozolomide (TMZ) are two clinically approved triazene-based alkylating agents.<sup>[5][6][25][26]</sup> Dacarbazine is used in the treatment of metastatic melanoma and Hodgkin's lymphoma, while temozolomide is the standard of care for glioblastoma multiforme. While both drugs share a similar mechanism of action, temozolomide has better oral bioavailability and can cross the blood-brain barrier. Clinical studies have compared the efficacy and side-effect profiles of these two drugs.<sup>[5][6][26]</sup>

| Drug         | Activation                                 | Indications                             | Key Features                                         |
|--------------|--------------------------------------------|-----------------------------------------|------------------------------------------------------|
| Dacarbazine  | Hepatic metabolism                         | Metastatic melanoma, Hodgkin's lymphoma | Administered intravenously                           |
| Temozolomide | Spontaneous hydrolysis at physiological pH | Glioblastoma multiforme                 | Orally bioavailable, crosses the blood-brain barrier |

Table 1: Comparison of clinically used triazene prodrugs.

## Triazenes as Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker that connects the antibody to the drug is a critical component of an ADC, as it must be stable in circulation but release the drug upon reaching the target cancer cell. The unique chemistry of triazenes makes them attractive candidates for use as cleavable linkers in ADCs. A triazene linker can be designed to be stable at physiological pH but to decompose and release the drug in the acidic environment of the lysosome after the ADC is internalized by the cancer cell.

## Applications in Organic Synthesis: A Versatile Toolkit for the Modern Chemist

Beyond their medicinal applications, aryl-monoalkyl triazenes are valuable tools in organic synthesis, serving as protecting groups for amines and as versatile coupling partners in the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2][3][27]

## Protecting Groups for Secondary Amines

The triazene group can be used as a robust protecting group for secondary amines.[28][29] Triazene-protected amines are stable to a wide range of reaction conditions, including strong bases, organometallic reagents, and various oxidizing and reducing agents. The protecting group can be readily removed under mild acidic conditions. This strategy has been successfully employed in the synthesis of complex natural products.[28]

[Click to download full resolution via product page](#)

Figure 3: Workflow for the use of a triazene as a protecting group for a secondary amine.

## Cross-Coupling Reactions

Aryl triazenes can serve as effective arylating agents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.<sup>[30][31][32]</sup> They offer an advantage over traditional aryl halides in that they are often more stable and easier to handle. Under the appropriate catalytic conditions, the triazene group can be cleaved to generate an aryl radical or an aryl-palladium species, which then participates in the cross-coupling reaction to form a new C-C bond.<sup>[33]</sup> This methodology has been used to synthesize a variety of biaryl compounds.<sup>[30]</sup>

| Reaction         | Catalyst            | Coupling Partner | Product                 |
|------------------|---------------------|------------------|-------------------------|
| Suzuki-Miyaura   | Pd(0) complex       | Arylboronic acid | Biaryl                  |
| Heck             | Pd(0) complex       | Alkene           | Aryl-substituted alkene |
| Sonogashira      | Pd(0)/Cu(I) complex | Terminal alkyne  | Aryl-substituted alkyne |
| Buchwald-Hartwig | Pd(0) complex       | Amine            | Arylamine               |

Table 2: Examples of palladium-catalyzed cross-coupling reactions using aryl triazenes.

## Applications in Material Science: Building Functional Polymers

The incorporation of triazene moieties into polymer backbones can impart unique properties to the resulting materials.<sup>[34][35][36][37][38][39][40][41][42]</sup> For instance, the thermal and chemical stability of the triazine ring can enhance the overall robustness of the polymer.

Furthermore, the photosensitivity of some triazenes can be exploited to create photo-responsive polymers that undergo changes in their properties upon exposure to light. These materials have potential applications in areas such as photoresists, data storage, and controlled-release systems. The synthesis of such polymers can be achieved through various polymerization techniques, including polycondensation and controlled radical polymerization. [38][39]

## Conclusion

Aryl-monoalkyl triazenes have emerged as a remarkably versatile class of compounds with a broad spectrum of applications in cutting-edge research. Their role as sophisticated prodrugs in targeted cancer therapy continues to be a major focus of investigation, with ongoing efforts to develop novel activation strategies that further enhance their tumor selectivity. In the realm of organic synthesis, their utility as protecting groups and coupling partners provides chemists with powerful tools for the construction of complex molecules. The exploration of triazenes in material science is a rapidly growing field, with the potential to yield novel polymers with tailored properties. As our understanding of the fundamental chemistry of aryl-monoalkyl triazenes deepens, we can anticipate the development of even more innovative and impactful applications in the years to come.

## References

- Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC. (n.d.).
- Synthesis and properties of polymers containing s-triazine rings in the main chain. (2008). *Journal of Applied Polymer Science*, 108(5), 3169-3175.
- Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC. (n.d.).
- Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. (2004). *Current Pharmaceutical Design*, 10(11), 1167-1178.
- Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. (2023). *Molecules*, 28(13), 5123.
- Recent advances and applications of nitroreductase activatable agents for tumor theranostic. (2024). *Frontiers in Chemistry*, 12, 1412435.
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC. (n.d.).
- Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - ADC Review. (2016).
- pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates - Washington State University. (n.d.).

- Engineering bacterial nitroreductases for anticancer gene therapy and targeted cell ablation. (2019). The University of Auckland Research Repository.
- Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. (2025). Chemical Society Reviews.
- The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - Frontiers. (2021).
- Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - AACR Journals. (2021). Molecular Cancer Therapeutics, 20(10), 1954-1966.
- Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. (2004). Current Pharmaceutical Design, 10(11), 1167-1178.
- A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. (2019).
- Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - Beilstein Journals. (2013). Beilstein Journal of Organic Chemistry, 9, 1668-1675.
- Efficacy and side effects of dacarbazine in comparison with temozolomide in the treatment of malignant melanoma: a meta-analysis. (2013). Melanoma Research, 23(5), 381-389.
- An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - RSC Advances (RSC Publishing). (2023). RSC Advances, 13(22), 14937-14954.
- Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis - Journal of Materials Chemistry A (RSC Publishing). (2017). Journal of Materials Chemistry A, 5(33), 17163-17184.
- Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - MDPI. (2023). Polymers, 15(8), 1860.
- Randomized Phase III Study of Temozolomide Versus Dacarbazine in the Treatment of Patients With Advanced Metastatic Malignant Melanoma - ASCO Publications. (2000). Journal of Clinical Oncology, 18(1), 158-166.
- Recent advances in the chemistry of aryltriazene. (2023). Organic & Biomolecular Chemistry, 21(9), 2059-2068.
- Triazine-mediated controlled radical polymerization: new unimolecular initiators - eScholarship.org. (2015).
- Synthesis and properties of new polyurethanes with triazene moieties in the main chain. (2005). Journal of Applied Polymer Science, 96(2), 385-391.
- Extended schedule, escalated dose temozolomide versus dacarbazine in stage IV melanoma: final results of a randomised phase III study (EORTC 18032). (2011). European Journal of Cancer, 47(10), 1476-1483.

- Application of Triazenes for Protection of Secondary Amines. (2001). *Tetrahedron Letters*, 42(49), 8657-8659.
- Recent advances in the chemistry of aryltriazene - RSC Publishing. (2023). *Organic & Biomolecular Chemistry*, 21(9), 2059-2068.
- Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma. (2000). *Journal of Clinical Oncology*, 18(1), 158-166.
- Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC. (2015). *Organic Letters*, 17(16), 4054-4057.
- Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). (2024).
- Linkers in Antibody-Drug Conjugates - Creative Biolabs. (n.d.).
- Health-related quality of life in patients with advanced metastatic melanoma: results of a randomized phase III study comparing temozolomide with dacarbazine. (2001). *Journal of Clinical Oncology*, 19(19), 3622-3630.
- Research Progress of Aryltriazene as Aryl Precursor and Aryl-Azo Precursors in Organic Synthesis. (2023). *Chinese Journal of Organic Chemistry*, 43(7), 2535-2553.
- Triazene-Linked Porous Organic Polymers for Heterogeneous Catalysis and Pollutant Adsorption - ACS Publications. (2024).
- Microporous Functionalized Triazine-Based Polyimides with High CO<sub>2</sub> Capture Capacity. (2013).
- Strategies for the synthesis of 1-aryl triazenes. (2020).
- Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). *The Journal of Organic Chemistry*.
- Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors - PMC. (2018). *Oncotarget*, 9(31), 21849-21861.
- Prodrugs Containing Novel Bio-Cleavable Linkers. (2016). *Molecules*, 21(11), 1533.
- Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. (2007).
- Triazine-based porous organic polymers with enhanced electronegativity as multifunctional separator coatings in lithium–sulfur batteries - Nanoscale (RSC Publishing). (2021). *Nanoscale*, 13(28), 12267-12276.
- Synthesis and reactivity of aryl triazenes. (2020).
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (2017). *Chemical Reviews*, 117(3), 1521-1559.
- Protective Groups - Organic Chemistry Portal. (n.d.).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. scispace.com [scispace.com]
- 2. Recent advances in the chemistry of aryltriazene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances and applications of nitroreductase activatable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing)  
DOI:10.1039/D5SD00014A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]

- 15. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [[integraterna.creative-biogene.com](http://integraterna.creative-biogene.com)]
- 16. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 17. [adcreview.com](http://adcreview.com) [[adcreview.com](http://adcreview.com)]
- 18. [commercialization.wsu.edu](http://commercialization.wsu.edu) [[commercialization.wsu.edu](http://commercialization.wsu.edu)]
- 19. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [[pubs.rsc.org](http://pubs.rsc.org)]
- 20. [adc.bocsci.com](http://adc.bocsci.com) [[adc.bocsci.com](http://adc.bocsci.com)]
- 21. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [[axispharm.com](http://axispharm.com)]
- 22. Linkers in Antibody-Drug Conjugates - Creative Biolabs [[creative-biolabs.com](http://creative-biolabs.com)]
- 23. Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 24. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 25. Extended schedule, escalated dose temozolomide versus dacarbazine in stage IV melanoma: final results of a randomised phase III study (EORTC 18032) - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 26. Health-related quality of life in patients with advanced metastatic melanoma: results of a randomized phase III study comparing temozolomide with dacarbazine - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 27. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 28. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 29. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 30. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [[beilstein-journals.org](http://beilstein-journals.org)]
- 31. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- 32. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- 33. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 34. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]

- 35. An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01336G [pubs.rsc.org]
- 36. Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 37. mdpi.com [mdpi.com]
- 38. escholarship.org [escholarship.org]
- 39. researchgate.net [researchgate.net]
- 40. pubs.acs.org [pubs.acs.org]
- 41. discovery.researcher.life [discovery.researcher.life]
- 42. Triazine-based porous organic polymers with enhanced electronegativity as multifunctional separator coatings in lithium–sulfur batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [The Resurgence of Aryl-Monoalkyl Triazenes: A Technical Guide to Advanced Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7823435#research-applications-of-aryl-monoalkyl-triazenes>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)